3,7-Difluoro-6-methoxyquinoline

Catalog No.
S12353612
CAS No.
M.F
C10H7F2NO
M. Wt
195.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-Difluoro-6-methoxyquinoline

Product Name

3,7-Difluoro-6-methoxyquinoline

IUPAC Name

3,7-difluoro-6-methoxyquinoline

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

InChI

InChI=1S/C10H7F2NO/c1-14-10-3-6-2-7(11)5-13-9(6)4-8(10)12/h2-5H,1H3

InChI Key

JCJIHFVWSPNUOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1F)F

3,7-Difluoro-6-methoxyquinoline is a fluorinated derivative of quinoline, characterized by the presence of two fluorine atoms at the 3 and 7 positions and a methoxy group at the 6 position of the quinoline ring. This compound is part of a larger family of fluorinated quinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The unique substitution pattern of 3,7-difluoro-6-methoxyquinoline contributes to its distinct chemical properties and potential therapeutic uses.

Typical of quinoline derivatives:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit altered biological activity.
  • Cross-Coupling Reactions: Utilizing palladium catalysts, cross-coupling reactions can introduce additional substituents onto the quinoline ring, enhancing its functional diversity.

These reactions are critical in modifying the compound to improve its efficacy in biological applications or to develop new derivatives with enhanced properties.

Fluorinated quinolines, including 3,7-difluoro-6-methoxyquinoline, exhibit significant biological activities. They are often investigated for their potential as:

  • Antimicrobial Agents: Many fluorinated quinolines show activity against various bacterial strains.
  • Anticancer Compounds: Some derivatives have been found to inhibit cancer cell proliferation.
  • Enzyme Inhibitors: The incorporation of fluorine atoms can enhance binding affinity to specific enzymes or receptors, making them valuable in drug design.

The biological activity is largely influenced by the electronic properties imparted by the fluorine atoms and the methoxy group.

The synthesis of 3,7-difluoro-6-methoxyquinoline typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Cyclization Reactions: Starting from substituted anilines or other aromatic compounds, cyclization can form the quinoline nucleus.
  • Fluorination Reactions: Selective introduction of fluorine atoms can be achieved through various fluorination methods, such as using fluorinating agents like diethylaminosulfur trifluoride (DAST).
  • Methoxylation: The introduction of the methoxy group can be accomplished via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.

These synthetic routes are optimized for yield and purity to facilitate further research and application development.

3,7-Difluoro-6-methoxyquinoline has several potential applications:

  • Pharmaceuticals: Its unique structure makes it a candidate for developing new drugs targeting specific diseases.
  • Fluorescent Probes: The compound's properties may be exploited in fluorescence-based assays or imaging techniques in biological research.
  • Chemical Reagents: It can serve as a building block in organic synthesis for creating more complex molecular architectures.

The versatility of this compound makes it valuable in both academic research and industrial applications.

Studies investigating the interactions of 3,7-difluoro-6-methoxyquinoline with biological targets have revealed insights into its mechanism of action. These studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Structure-Activity Relationships (SAR): Understanding how modifications to the compound's structure affect its biological activity.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to predict human responses.

Such interaction studies are crucial for advancing this compound towards clinical applications.

Several compounds share structural similarities with 3,7-difluoro-6-methoxyquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-FluoroquinolineFluorine at position 4Known for antibacterial properties
6-MethoxyquinolineMethoxy group at position 6Exhibits neuroprotective effects
2-FluoroquinolineFluorine at position 2Potential anti-inflammatory activities
8-HydroxyquinolineHydroxyl group at position 8Used in treating infections due to its chelating ability
3-Chloro-7-fluoro-6-methoxyquinolineChlorine at position 3Enhanced enzyme inhibition properties

The uniqueness of 3,7-difluoro-6-methoxyquinoline lies in its specific combination of fluorination and methoxylation, which may confer distinct biological activities not observed in other similar compounds. This specificity opens avenues for targeted drug development and further exploration in medicinal chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

195.04957017 g/mol

Monoisotopic Mass

195.04957017 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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